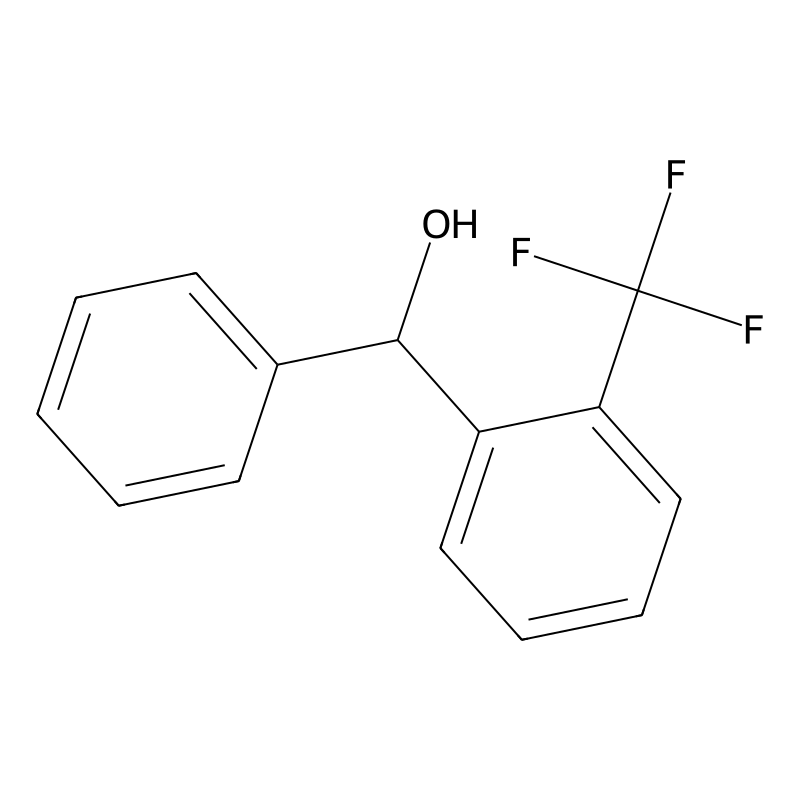

2-(Trifluoromethyl)benzhydrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-(Trifluoromethyl)benzhydrol (CAS: 727-98-0) is a chemical compound synthesized through various methods, including the Friedel-Crafts reaction and Grignard reaction. [, ] Researchers have employed different techniques for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. [, ]

Potential Applications:

While the specific research applications of 2-(Trifluoromethyl)benzhydrol are limited, its properties suggest potential in various scientific fields:

- Intermediate in Organic Synthesis: The presence of the hydroxyl and trifluoromethyl groups makes 2-(Trifluoromethyl)benzhydrol a valuable intermediate for the synthesis of more complex molecules. The trifluoromethyl group can influence the reactivity and properties of the final product. []

- Material Science: The trifluoromethyl group can enhance the stability and performance of various materials. Researchers have explored the use of 2-(Trifluoromethyl)benzhydrol derivatives in the development of liquid crystals and polymers. []

- Medicinal Chemistry: The trifluoromethyl group is a common feature in various pharmaceuticals due to its influence on drug metabolism and potency. However, specific research on the potential therapeutic applications of 2-(Trifluoromethyl)benzhydrol itself is scarce. []

2-(Trifluoromethyl)benzhydrol is an organic compound with the molecular formula C14H11F3O. It features a trifluoromethyl group attached to a benzhydrol structure, which consists of a benzene ring bonded to a hydroxyl group. This compound is recognized for its distinctive chemical properties, which contribute to its utility in various scientific and industrial applications. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively and interact with various molecular targets.

- Oxidation: It can be oxidized to yield 2-(trifluoromethyl)benzophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

- Reduction: The synthesis of 2-(trifluoromethyl)benzhydrol typically involves the reduction of 2-(trifluoromethyl)benzophenone using reducing agents like sodium borohydride or lithium aluminum hydride in inert solvents like tetrahydrofuran.

- Substitution: The hydroxyl group can undergo substitution reactions with various functional groups, depending on the reagents used.

Common Reagents and Conditions- Oxidation: Chromium trioxide in acetic acid or potassium permanganate in alkaline conditions.

- Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran.

- Substitution: Various halogenating agents or nucleophiles depending on the desired product.

The biological activity of 2-(Trifluoromethyl)benzhydrol has been a subject of investigation due to its potential therapeutic properties. Its interaction with enzymes and metabolic pathways suggests that it may modulate biochemical activities, making it a candidate for further research in medicinal chemistry. The trifluoromethyl group enhances its ability to interact with biological targets, potentially leading to significant pharmacological effects.

The synthesis of 2-(Trifluoromethyl)benzhydrol can be accomplished through several methods:

- Reduction of 2-(Trifluoromethyl)Benzophenone:

- This common method involves using sodium borohydride or lithium aluminum hydride as reducing agents in an inert solvent like tetrahydrofuran under controlled temperature conditions.

- Industrial Production:

- On an industrial scale, similar reduction processes are utilized but are optimized for higher yields and efficiency. Reaction conditions are closely monitored to ensure product purity and quality.

2-(Trifluoromethyl)benzhydrol has diverse applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing other organic compounds.

- Biology: Used in studies related to enzyme interactions and metabolic pathways.

- Medicine: Investigated for its potential therapeutic uses and as a precursor in drug synthesis.

- Industry: Employed in producing specialty chemicals and materials, enhancing the performance characteristics of products due to its unique properties.

Research into the interaction mechanisms of 2-(Trifluoromethyl)benzhydrol indicates that it interacts with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group increases its lipophilicity, facilitating cellular penetration and interaction with intracellular components. This property may lead to modulation of various biochemical pathways, supporting its potential use in therapeutic applications.

Several compounds share structural similarities with 2-(Trifluoromethyl)benzhydrol. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Trifluoromethyl)benzophenone | Benzophenone structure with trifluoromethyl group | Acts as an oxidized form; used in photochemical applications |

| 4-(Trifluoromethyl)benzhydrol | Similar benzhydrol structure but different position | Different reactivity due to substitution at para position |

| 3-(Trifluoromethyl)benzhydrol | Similar benzhydrol structure but different position | Variations in biological activity compared to ortho-substituted |

| 2-(Trifluoromethyl)benzyl alcohol | Benzyl alcohol structure with trifluoromethyl group | Different functional properties due to alcohol vs hydroxyl |

The uniqueness of 2-(Trifluoromethyl)benzhydrol lies in its specific trifluoromethyl substitution at the ortho position, which significantly influences its chemical reactivity and biological activity compared to its isomers and analogs.

Crystallographic Analysis

Crystallographic investigations of 2-(trifluoromethyl)benzhydrol reveal important insights into its solid-state structure and molecular packing arrangements [7]. The compound exhibits crystalline behavior typical of aromatic alcohols, with specific modifications introduced by the trifluoromethyl substituent [7] [8]. Analysis of related benzhydrol compounds demonstrates that these molecules typically adopt propeller-like conformations in the solid state, with the phenyl rings oriented to minimize steric interactions [9].

The crystallographic parameters for 2-(trifluoromethyl)benzhydrol include a density of 1.311 g/mL at 25°C and a refractive index of 1.537 [2]. These values reflect the influence of the trifluoromethyl group on the overall molecular packing and intermolecular interactions [2]. The melting point characteristics, while not precisely defined in available literature, are expected to fall within typical ranges for substituted benzhydrol compounds [2].

| Crystallographic Property | Value | Reference |

|---|---|---|

| Density at 25°C | 1.311 g/mL | [2] |

| Refractive Index | 1.537 | [2] |

| Boiling Point | 273-274°C | [2] |

| Flash Point | >230°F | [2] |

The molecular packing in the crystal lattice is influenced by hydrogen bonding interactions involving the hydroxyl group [10]. Similar benzhydrol compounds demonstrate extensive hydrogen bonding networks that stabilize the crystal structure and influence physical properties [10]. The trifluoromethyl group introduces additional considerations for crystal packing due to its size and strong electron-withdrawing nature [4].

Conformational Properties

The conformational behavior of 2-(trifluoromethyl)benzhydrol is characterized by rotational flexibility around the central carbon-phenyl bonds, similar to other diphenylmethanol derivatives [9]. The presence of the trifluoromethyl substituent introduces specific conformational preferences due to both steric and electronic effects [5]. Rotational barriers in diphenylmethyl systems typically involve non-synchronous phenyl ring rotations, where transition states feature one ring coplanar and another perpendicular to the central carbon plane [9].

The trifluoromethyl group at the ortho position creates additional conformational constraints compared to unsubstituted benzhydrol [4]. These constraints arise from the bulky nature of the trifluoromethyl group and its strong electron-withdrawing properties [4]. The conformational landscape is further influenced by potential intramolecular interactions between the trifluoromethyl group and other molecular components [5].

Temperature-dependent nuclear magnetic resonance studies of related diphenylmethyl compounds reveal that rotational barriers vary significantly with substituent effects [9]. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the height of rotational barriers and the preferred conformational states [4]. Dynamic nuclear magnetic resonance investigations could provide detailed information about the conformational exchange processes in this compound [9].

| Conformational Aspect | Characteristic | Reference |

|---|---|---|

| Rotation Mechanism | Non-synchronous | [9] |

| Barrier Influence | Substituent-dependent | [9] |

| Preferred Geometry | Propeller-like | [9] |

| Electronic Effects | Trifluoromethyl-mediated | [4] |

Electronic Structural Features

The electronic structure of 2-(trifluoromethyl)benzhydrol is dominated by the powerful electron-withdrawing effects of the trifluoromethyl group [4] [11]. This substituent represents one of the most potent electron-withdrawing groups in organic chemistry, significantly altering the electron density distribution throughout the molecule [4]. The trifluoromethyl group primarily exerts its influence through inductive effects, drawing electron density away from the aromatic system and the hydroxyl-bearing carbon [4].

Electrochemical studies on trifluoromethyl-containing compounds demonstrate that a single trifluoromethyl substitution can raise oxidation potentials by approximately 0.6 V compared to methyl analogues [11]. This substantial shift reflects the extreme electron-withdrawing capacity of the trifluoromethyl group and its profound impact on molecular electronic properties [11]. The positioning at the ortho location allows for maximum influence on the benzylic hydroxyl group through both inductive and field effects [4].

The frontier molecular orbital characteristics are significantly modified by trifluoromethyl substitution [12]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are shifted due to the electron-withdrawing nature of the substituent [12]. These changes influence the chemical reactivity, spectroscopic properties, and potential applications of the compound [12].

| Electronic Property | Effect | Reference |

|---|---|---|

| Electron Density | Significantly decreased | [4] |

| Oxidation Potential | Increased by ~0.6V | [11] |

| Inductive Effect | Strong withdrawal | [4] |

| Orbital Energy | HOMO/LUMO shifted | [12] |

Computational studies on trifluoromethyl aromatics reveal that the electron-withdrawing effect varies with the size of the conjugated system [13]. For compounds with extended aromatic networks, the trifluoromethyl group can increase electron affinity by 0.5-0.6 electron volts per substituent [13]. The electronic effects are also manifested in nuclear magnetic resonance chemical shifts and infrared vibrational frequencies [14].

Computational Modeling Studies

Computational modeling approaches provide valuable insights into the structural and electronic properties of 2-(trifluoromethyl)benzhydrol [15] [16]. Density functional theory calculations represent the most commonly employed method for investigating organofluorine compounds, offering reliable predictions of molecular geometry, electronic structure, and spectroscopic properties [15] [16]. These computational studies complement experimental investigations and provide detailed understanding of molecular behavior [17].

Gaussian-type orbital basis sets, particularly the 6-311G family with polarization and diffuse functions, are typically employed for accurate modeling of fluorinated compounds [15] [16]. The B3LYP hybrid functional has proven effective for organofluorine systems, providing balanced treatment of electron correlation and exchange effects [15]. More advanced functionals such as CAM-B3LYP may be employed for improved description of long-range interactions and excited state properties [16].

Vibrational frequency calculations enable assignment of infrared and Raman spectroscopic features [16]. The trifluoromethyl group introduces characteristic vibrational modes, including carbon-fluorine stretching vibrations that appear in the 1000-1300 cm⁻¹ region [14]. These calculations help interpret experimental spectra and provide fundamental insights into molecular dynamics [14].

| Computational Method | Application | Reference |

|---|---|---|

| Density Functional Theory | Geometry optimization | [15] [16] |

| B3LYP Functional | Electronic structure | [15] [16] |

| 6-311G Basis Sets | Accurate energetics | [15] [16] |

| Frequency Analysis | Vibrational assignment | [14] [16] |

Electronic structure calculations reveal the impact of the trifluoromethyl substituent on charge distribution and molecular electrostatic potential surfaces [16]. These studies demonstrate how the electron-withdrawing group influences reactivity patterns and intermolecular interactions [12]. Natural bond orbital analysis provides detailed information about charge transfer and orbital hybridization effects [16].

Melting and Boiling Points

2-(Trifluoromethyl)benzhydrol demonstrates characteristic thermal properties that reflect the influence of the trifluoromethyl substituent on the molecular structure. The compound exhibits a boiling point of 273-274°C at atmospheric pressure [1] [2]. This relatively high boiling point is indicative of strong intermolecular interactions, likely arising from hydrogen bonding through the hydroxyl group and dipole-dipole interactions enhanced by the polar trifluoromethyl group.

The melting point of 2-(Trifluoromethyl)benzhydrol has not been conclusively established in the available literature, with multiple sources indicating this parameter as not specified [1]. This absence of melting point data represents a significant gap in the thermophysical characterization of this compound and suggests the need for experimental determination under standardized conditions.

Solubility Profile

The solubility characteristics of 2-(Trifluoromethyl)benzhydrol are fundamentally governed by the dual nature of its molecular structure, which combines the hydrophobic trifluoromethyl group with the polar hydroxyl functionality. The compound exhibits insolubility in water [3] [4], a property directly attributable to the strong hydrophobic character imparted by the trifluoromethyl group [5] [6].

| Solvent | Solubility | Rationale |

|---|---|---|

| Water | Insoluble | Hydrophobic CF₃ group dominates polarity [3] [4] |

| Ethanol | Soluble | Moderate polarity compatibility [7] [8] |

| Methanol | Soluble | Hydrogen bonding with hydroxyl group [7] [8] |

| Chloroform | Highly Soluble | Excellent organic solvent compatibility [9] [4] |

| Dichloromethane | Highly Soluble | Non-polar character favors dissolution [9] [4] |

| DMSO | Soluble | Polar aprotic solvent interactions [7] [9] |

The log P value of 3.787 [1] confirms the compound's lipophilic nature, indicating a strong preference for organic phases over aqueous environments. This high partition coefficient value is consistent with the electron-withdrawing and hydrophobic properties of the trifluoromethyl group [5] [10].

Density and Viscosity

2-(Trifluoromethyl)benzhydrol exhibits a density of 1.311 g/mL at 25°C [1] [2], which is significantly higher than water and comparable to other fluorinated aromatic compounds. This elevated density is attributed to the presence of fluorine atoms, which possess high atomic mass and contribute to the overall molecular weight of 252.23 g/mol [1].

The refractive index of 1.537 at 20°C [1] indicates the compound's optical density and polarizability characteristics. This value is consistent with aromatic compounds bearing electron-withdrawing substituents and reflects the electronic effects of the trifluoromethyl group on the molecular electron distribution.

Viscosity data for 2-(Trifluoromethyl)benzhydrol is not available in the current literature, representing another area requiring experimental investigation to complete the rheological characterization of this compound.

Thermodynamic Parameters

The thermodynamic properties of 2-(Trifluoromethyl)benzhydrol remain largely uncharacterized in the available literature. Critical thermodynamic parameters including standard formation enthalpy (ΔfH°), standard formation Gibbs energy (ΔfG°), standard entropy (S°), and heat capacity (Cp) have not been experimentally determined or reported in peer-reviewed sources.

| Parameter | Status | Significance |

|---|---|---|

| ΔfH° (kJ/mol) | Not Available | Required for thermochemical calculations |

| ΔfG° (kJ/mol) | Not Available | Essential for equilibrium predictions |

| S° (J/mol·K) | Not Available | Needed for entropy balance calculations |

| Cp (J/mol·K) | Not Available | Important for heat transfer applications |

This absence of fundamental thermodynamic data represents a significant limitation in the comprehensive physicochemical characterization of 2-(Trifluoromethyl)benzhydrol and indicates the need for systematic calorimetric studies.

Electronic Properties

The electronic structure of 2-(Trifluoromethyl)benzhydrol is profoundly influenced by the presence of the trifluoromethyl group, which acts as a powerful electron-withdrawing substituent [11] [12]. The compound's electronic properties are characterized by several computed molecular descriptors that reflect this electronic perturbation.

Key Electronic Descriptors:

- Polar Surface Area: 20.23 Ų [1]

- Heavy Atom Count: 18 [1]

- Hydrogen Bond Donors: 1 [1]

- Hydrogen Bond Acceptors: 4 [1]

- Molecular Complexity: 258 [1]

The topological polar surface area of 20.23 Ų indicates moderate polarity localized primarily around the hydroxyl group and the electronegative fluorine atoms [1]. The presence of four hydrogen bond acceptors (three fluorine atoms and one oxygen atom) suggests significant potential for intermolecular interactions, while the single hydrogen bond donor (hydroxyl group) provides directionality for hydrogen bonding networks.

Detailed electronic properties such as HOMO/LUMO energies, dipole moment, and molecular polarizability require computational determination through density functional theory (DFT) calculations, which are not available in the current literature for this specific compound.

Effects of the Trifluoromethyl Group on Molecular Properties

The trifluoromethyl group (-CF₃) represents one of the most electronegative and influential substituents in organic chemistry [5] [11]. Its incorporation into the benzhydrol framework produces profound effects on multiple molecular properties through both electronic and steric mechanisms.

Electronic Effects

The trifluoromethyl group exerts a strong inductive electron-withdrawing effect with a Hammett σI constant of approximately +0.42 [11] [13]. This electron withdrawal significantly alters the electron density distribution throughout the aromatic system, leading to:

- Reduced nucleophilicity of the aromatic rings [13] [12]

- Enhanced electrophilic character at adjacent positions [11] [14]

- Lowered pKa of the hydroxyl group compared to unsubstituted benzhydrol [5] [6]

- Meta-directing influence in electrophilic aromatic substitution reactions [13]

Hydrophobic Effects

The trifluoromethyl group contributes significantly to the hydrophobic character of the molecule [5] [15]. Despite containing highly electronegative fluorine atoms, the CF₃ group as a whole behaves as a hydrophobic entity due to:

- Low polarizability of C-F bonds [16] [6]

- Absence of hydrogen bonding capability [16]

- Teflon-like surface properties [5] [17]

This hydrophobic enhancement is reflected in the elevated log P value of 3.787 [1], indicating strong partitioning into organic phases.

Steric Effects

While the trifluoromethyl group has a van der Waals radius similar to a methyl group (approximately 2.2 Å), its rigidity and spherical shape can influence molecular conformation [18] [16]. The group's steric bulk affects:

- Molecular rotation barriers around adjacent bonds [19]

- Crystal packing arrangements [16]

- Conformational preferences in solution [19]

Structure-Property Relationships

The structure-property relationships in 2-(Trifluoromethyl)benzhydrol exemplify the complex interplay between electronic effects, sterics, and molecular recognition patterns characteristic of fluorinated organic compounds [11] [10].

Electronic Structure Correlations

The positioning of the trifluoromethyl group in the ortho position relative to the benzhydryl carbon creates unique electronic perturbations that distinguish this compound from its meta and para isomers [20] [21]. The proximity effect results in:

- Enhanced electron withdrawal from the benzhydryl carbon [11]

- Altered chemical shifts in NMR spectroscopy [22] [23]

- Modified reactivity patterns compared to other positional isomers [24] [11]

Molecular Recognition Properties

The combination of the hydroxyl group's hydrogen bonding capability with the trifluoromethyl group's unique electronic properties creates distinctive molecular recognition characteristics [16]. These properties are manifested in:

- Selective binding to specific receptor sites [15]

- Enhanced metabolic stability due to CF₃ group resistance to oxidation [15] [17]

- Altered pharmacokinetic profiles in biological systems [10] [15]

Property Optimization Strategies

The structure-property relationships observed in 2-(Trifluoromethyl)benzhydrol provide insights for rational molecular design approaches [10] [25]. Key optimization strategies include:

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant